tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane
Description
tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane is a silicon-based organometallic compound featuring a tert-butyl group, a methyl group, a phenyl group, and two ethynyl (acetylene) moieties attached to a phenyl ring. This compound is structurally analogous to silane derivatives used in materials science, catalysis, and pharmaceuticals, where tunable electronic and steric properties are critical .
Properties
CAS No. |
922138-83-8 |
|---|---|
Molecular Formula |
C21H22Si |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
tert-butyl-[2-(3-ethynylphenyl)ethynyl]-methyl-phenylsilane |
InChI |
InChI=1S/C21H22Si/c1-6-18-11-10-12-19(17-18)15-16-22(5,21(2,3)4)20-13-8-7-9-14-20/h1,7-14,17H,2-5H3 |
InChI Key |
PHHLBROGXKODBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C#CC1=CC=CC(=C1)C#C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane typically involves the reaction of a silicon-containing precursor with tert-butyl, ethynylphenyl, and phenyl groups under controlled conditions. One common method involves the use of a Grignard reagent, where the ethynylphenyl group is introduced via a coupling reaction with a silicon-containing compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The phenyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The compound serves as a crucial reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its alkynyl group allows for the incorporation of diverse functional groups into organic frameworks. The methodology involving this silane has shown remarkable functional group tolerance, making it suitable for synthesizing complex natural products and pharmaceuticals. For instance, the incorporation of alkynes has been demonstrated to facilitate reactions with aryl bromides containing sensitive functional groups like esters and amides under mild conditions, thus providing a fast alternative to traditional methods such as Sonogashira coupling .
Synthesis of Key Intermediates
The application of tert-butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane extends to the synthesis of key intermediates in various chemical processes. It has been effectively used to create bis-aryl substituted acetylenes with high yields, showcasing its utility in generating complex molecular architectures .
Medicinal Chemistry
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activity. For example, derivatives have been explored for their potential as anticancer agents and in the development of new pharmaceuticals targeting various diseases . The structural characteristics of this silane contribute to its bioactivity, making it an attractive candidate for drug development.
Materials Science
Functional Materials Development
In materials science, the compound is utilized in the synthesis of functional materials such as polymers and nanomaterials. Its ability to undergo various chemical transformations allows it to serve as a precursor for creating materials with tailored properties for applications in electronics and photonics . The incorporation of silane into material matrices enhances their mechanical properties and thermal stability.
Case Study 1: Synthesis of Alkynes
A study demonstrated the successful synthesis of alkynes using this compound under optimized conditions. The reaction yielded products in high purity and yield (up to 97%), highlighting its efficiency in producing valuable intermediates for further chemical transformations .
Case Study 2: Biological Evaluation
In another investigation, derivatives of this silane were evaluated for their anticancer properties. The results indicated promising activity against specific cancer cell lines, suggesting potential therapeutic applications .
Summary Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Cross-coupling reactions for C-C bond formation | High functional group tolerance |
| Medicinal Chemistry | Development of bioactive compounds | Potential anticancer agents |
| Materials Science | Synthesis of functional materials | Enhanced mechanical properties |
| Case Studies | Successful synthesis and biological evaluations | High yields and promising bioactivity |
Mechanism of Action
The mechanism by which tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The silicon atom can form strong bonds with other elements, allowing for the creation of stable and functional materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
The following analysis compares tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane with structurally related silanes from the literature, focusing on synthesis, properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Ethynyl vs. Alkenyl Groups : Compounds like 1j (bis-ethynyl) exhibit strong conjugation for optoelectronic applications (e.g., AIE) , whereas alkenyl-substituted silanes (e.g., tert-Butyl((2E,4E)-hexadienyloxy)diphenylsilane ) are used in catalytic hydrosilylation due to their π-bond reactivity .
- Electron-Withdrawing vs. Donor Groups: The trifluoromethyl group in enhances electrophilicity, contrasting with the electron-donating tert-butyl group in the target compound.
Physical and Spectral Properties
- Melting Points: Bis-ethynyl derivatives like 1j and 1k are solids (116–119°C), whereas mono-ethynyl or alkenyl silanes (e.g., 9t) are oils due to reduced symmetry .
- NMR Data :
Biological Activity
tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane is a silane compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉Si |
| Molecular Weight | 290.44 g/mol |
| IUPAC Name | This compound |
The presence of ethynyl and phenyl groups in its structure suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies have indicated that the compound may exhibit:
- Enzyme Inhibition : The ethynyl groups can participate in π-π stacking interactions with aromatic residues in enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing downstream signaling pathways.
Biological Activity
Research has highlighted several aspects of the biological activity of this compound:
- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Preliminary investigations have shown that the compound possesses antimicrobial properties against several bacterial strains, suggesting potential applications in developing new antibiotics.
- Neuroprotective Effects : There is emerging evidence that this silane derivative may offer neuroprotective benefits, possibly through the modulation of oxidative stress markers in neuronal cells.
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 8 µM.
- Case Study 2 : Research presented at the International Conference on Antimicrobial Agents highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane?
- Methodology :
- Step 1 : React tert-butylchlorodiphenylsilane with ethynylphenyl precursors under inert conditions (N₂/Ar) using solvents like THF or diglyme. Stir for 12–16 hours at room temperature .
- Step 2 : Quench the reaction with 1M HCl, extract with diethyl ether, and wash with brine. Remove solvents via rotary evaporation.
- Step 3 : Purify via flash chromatography (e.g., ethyl acetate:hexane gradients). Monitor purity using TLC (Rf ~0.5 in 1:4 ethyl acetate:hexane) .
- Yield Optimization : Use Rh(dppp)₂Cl as a catalyst at elevated temperatures (e.g., 162°C) to enhance coupling efficiency .
Q. How is the compound characterized using spectroscopic techniques?
- 1H/13C NMR Analysis :
- Assign peaks for tert-butyl groups (δ ~1.0–1.2 ppm, singlet), aromatic protons (δ ~7.0–7.5 ppm), and ethynyl protons (δ ~2.5–3.5 ppm). Use coupling constants to confirm stereochemistry (e.g., J = 16 Hz for trans alkenes) .
- Mass Spectrometry :
- MALDI-TOF MS is preferred for high molecular weight verification. Look for [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns should align with silane cleavage .
Q. What are the stability considerations for this compound under different storage conditions?
- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent moisture absorption and photodegradation. Avoid repeated freeze-thaw cycles .
- Reactivity : The ethynyl groups are susceptible to oxidation; use antioxidants like BHT in solution or conduct reactions under strictly anhydrous conditions .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for silane derivatives?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to model transition states for ethynyl coupling reactions. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
- Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate intermediates .
Q. How do contradictory yield outcomes arise in similar synthetic protocols?
- Analysis :
- Variability in catalyst loading (e.g., Rh vs. Pd catalysts) or solvent polarity (diglyme vs. THF) can alter reaction kinetics. For example, BF₃·OEt₂ in diglyme improves electrophilic activation but may reduce selectivity .
- Troubleshooting : Conduct control experiments with varying catalyst ratios (0.1–10 mol%) and monitor by TLC/qNMR to identify optimal conditions .
Q. What experimental design strategies optimize multi-step syntheses involving silanes?
- Factorial Design :
- Use a 2³ factorial matrix to test variables: temperature (25–160°C), solvent (THF vs. diglyme), and catalyst type (Rh vs. Pd). Analyze yield and purity via ANOVA .
- Response Surface Methodology (RSM) can model non-linear relationships between variables .
Q. How are advanced separation techniques applied to isolate byproducts in silane synthesis?
- Methodology :
- Employ preparative HPLC with C18 columns (acetonitrile:water gradients) to resolve polar byproducts.
- For non-volatile impurities, use centrifugal partition chromatography (CPC) with biphasic solvent systems (e.g., heptane:ethyl acetate:methanol:water) .
Q. What role do steric effects play in the reactivity of tert-butyl-substituted silanes?
- Mechanistic Insight :
- The bulky tert-butyl group hinders nucleophilic attack at the silicon center, favoring ethynyl coupling over undesired side reactions (e.g., hydrolysis). Steric parameters (e.g., Tolman cone angles) can be calculated to quantify this effect .
- Comparative studies with less hindered analogs (e.g., methyl-substituted silanes) reveal rate differences in Stille or Sonogashira couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
